An In-Depth Technical Guide to the Chemical and Physical Properties of Vapreotide Diacetate
An In-Depth Technical Guide to the Chemical and Physical Properties of Vapreotide Diacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vapreotide, a synthetic octapeptide analog of somatostatin, plays a significant role in pharmacological research and clinical applications due to its targeted binding to somatostatin receptors (SSTRs) and its resulting physiological effects. This technical guide provides a comprehensive overview of the chemical and physical properties of Vapreotide diacetate, its receptor binding characteristics, and the associated signaling pathways. Detailed experimental protocols for its analysis are also presented to support further research and development.
Chemical and Physical Properties
Vapreotide diacetate is a salt form of the cyclic octapeptide Vapreotide. The diacetate counter-ions contribute to the overall stability and solubility of the compound.
Structure and Nomenclature
-
IUPAC Name: acetic acid;(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide[1]
-
Amino Acid Sequence: D-Phe-Cys-Tyr-D-Trp-Lys-Val-Cys-Trp-NH2 (Disulfide bridge between Cys residues)
-
Synonyms: Vapreotide (diacetate), RC-160, BMY-41606[2]
Table 1: Core Chemical and Physical Properties of Vapreotide Diacetate
| Property | Value | Reference |
| Molecular Formula | C61H78N12O13S2 | [1] |
| Molecular Weight | 1251.5 g/mol | [1][3] |
| Exact Mass | 1250.52527294 Da | [1] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 176-180°C | [4] |
Solubility and Stability
-
Solubility: Vapreotide diacetate is soluble in water and DMSO, slightly soluble in methanol and acetic acid, and practically insoluble in ether and acetone.[5][6][7] In acetic acid, the solubility of the peptide has been reported to be greater than 40 mg/mL, while in ethyl formate and dichloromethane, it is only slightly soluble (5.3 and 4.5 mg/mL, respectively).[5]
-
Stability and Storage: Vapreotide diacetate is hygroscopic.[4] For long-term storage, it is recommended to be kept at -20°C for months to years.[8] For short-term storage (days to weeks), it can be stored at 0-4°C in a dry, dark environment.[6] Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month to prevent degradation from freeze-thaw cycles.[8] Stability studies have shown that a formulation with a glutamate buffer is suitable for long-term storage of the freeze-dried product.[9]
Table 2: Physicochemical Parameters of Vapreotide Diacetate
| Parameter | Value/Description | Reference |
| pKa | Not explicitly found, but determination methods for peptides are available via capillary electrophoresis or NMR spectroscopy.[10][11][12][13] | |
| logP | Not explicitly found, but can be determined experimentally using RP-HPLC methods.[14][15][16] | |
| Topological Polar Surface Area | 476 Ų | [3] |
Receptor Binding and Signaling Pathways
Vapreotide exerts its biological effects primarily through its interaction with somatostatin receptors (SSTRs) and, to a lesser extent, neurokinin-1 receptors (NK1R).
Somatostatin Receptor (SSTR) Binding and Signaling
Vapreotide is a potent agonist for several SSTR subtypes, which are G-protein coupled receptors (GPCRs).[17][18] Its binding affinity varies across the different subtypes.
Table 3: Vapreotide Binding Affinities for Somatostatin Receptor Subtypes
| Receptor Subtype | IC50 (nM) | Reference |
| SSTR1 | 200 | [8] |
| SSTR2 | 0.17 | [8] |
| SSTR3 | 0.1 | [8] |
| SSTR4 | 620 | [8] |
| SSTR5 | 21 | [8] |
Upon binding to SSTRs, particularly SSTR2, Vapreotide initiates a cascade of intracellular signaling events.[17][18] The receptor couples to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels.[19] This signaling cascade ultimately results in the inhibition of hormone secretion and cell growth.[18] Vapreotide has also been shown to couple to the Gq/11 pathway through SSTR2 and SSTR5.[20][21]
Neurokinin-1 Receptor (NK1R) Antagonism and Signaling
Vapreotide also acts as an antagonist at the neurokinin-1 receptor (NK1R), the primary receptor for Substance P (SP).[22][23][24] This interaction is implicated in some of Vapreotide's analgesic and anti-inflammatory effects.[9][23]
Table 4: Vapreotide Binding Affinity for Neurokinin-1 Receptor
| Receptor | IC50 | Reference |
| NK1R | 330 nM | [8] |
By blocking the binding of Substance P to NK1R, Vapreotide can inhibit the downstream signaling cascade that leads to the activation of the transcription factor NF-κB.[23] The activation of NF-κB is a critical step in the inflammatory response, leading to the transcription of pro-inflammatory cytokines.[25][26][27] The canonical NF-κB pathway involves the phosphorylation and subsequent degradation of the inhibitory protein IκB, allowing the NF-κB dimer to translocate to the nucleus and initiate gene transcription.[4]
Experimental Protocols
Detailed methodologies for the analysis of Vapreotide diacetate are crucial for quality control and research purposes. The following sections outline representative protocols for key analytical techniques.
High-Performance Liquid Chromatography (HPLC) Analysis
A stability-indicating HPLC method is essential for the quantification of Vapreotide diacetate and the detection of any degradation products. The following is a representative reversed-phase HPLC (RP-HPLC) method.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for peptide separations.[28]
-
Mobile Phase: A gradient elution is typically employed.
-
Mobile Phase A: Water with an ion-pairing agent like trifluoroacetic acid (TFA) (e.g., 0.1% v/v).
-
Mobile Phase B: Acetonitrile with the same concentration of TFA.
-
-
Gradient Program: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the peptide. A typical gradient might start at 10-20% B and increase to 60-70% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.[28]
-
Detection Wavelength: 210 nm, where the peptide bond absorbs.[28]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C) for better reproducibility.
-
Injection Volume: 20 µL.
-
Method Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[28]
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful tool for confirming the identity and determining the exact mass of Vapreotide. A common approach for peptide analysis is Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Sample Preparation: The sample is prepared similarly to HPLC analysis, often involving a desalting step to remove non-volatile salts that can interfere with ionization.
-
LC System: A nano- or micro-flow HPLC system is coupled to the mass spectrometer. The column and mobile phases are similar to those used for standard HPLC but are optimized for MS compatibility (e.g., using formic acid instead of TFA).
-
Ionization Source: Electrospray ionization (ESI) is typically used for peptides.[29]
-
Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is used to determine the accurate mass of the peptide.
-
Data Analysis: The resulting mass spectrum will show a peak corresponding to the mass-to-charge ratio (m/z) of Vapreotide. The exact mass can be used to confirm the elemental composition. Tandem mass spectrometry (MS/MS) can be used to fragment the peptide and confirm its amino acid sequence.
Receptor Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a ligand for its receptor.
Somatostatin Receptor (SSTR) Binding Assay (Competitive)
-
Objective: To determine the binding affinity (Ki) of Vapreotide diacetate for a specific SSTR subtype (e.g., SSTR2).
-
Materials:
-
Cell membranes or whole cells expressing the SSTR of interest (e.g., CHO-K1 cells transfected with the human SSTR2 gene).
-
A radiolabeled somatostatin analog with high affinity for the receptor (e.g., [125I-Tyr11]-Somatostatin-14).
-
Unlabeled Vapreotide diacetate as the competitor.
-
Binding buffer (e.g., 50 mM HEPES, 5 mM MgCl2, 1 mg/mL BSA, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Protocol:
-
Incubate a fixed concentration of the radioligand with the cell membranes in the presence of increasing concentrations of unlabeled Vapreotide diacetate.
-
Allow the binding to reach equilibrium (e.g., 30-60 minutes at 25°C).
-
Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. The IC50 value (the concentration of Vapreotide that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation.
Neurokinin-1 Receptor (NK1R) Binding Assay (Competitive)
-
Objective: To determine the binding affinity (Ki) of Vapreotide diacetate for the NK1R.
-
Materials:
-
Protocol and Data Analysis: The protocol is similar to the SSTR binding assay, with adjustments for the specific receptor and radioligand used. The IC50 and Ki values are determined in the same manner.
Conclusion
This technical guide provides a detailed overview of the chemical and physical properties of Vapreotide diacetate, offering valuable information for researchers and drug development professionals. The summarized data in tabular format allows for easy comparison of key parameters. The inclusion of detailed, albeit representative, experimental protocols and signaling pathway diagrams serves as a practical resource for further investigation and application of this important somatostatin analog. The comprehensive nature of this guide aims to facilitate a deeper understanding of Vapreotide diacetate and its pharmacological profile.
References
- 1. Vapreotide | C57H70N12O9S2 | CID 6918026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mass Spectrometry for precision pharmacology | Center for Advanced Studies and Technology [cast.unich.it]
- 3. case.edu [case.edu]
- 4. NF-κB - Wikipedia [en.wikipedia.org]
- 5. dadun.unav.edu [dadun.unav.edu]
- 6. longdom.org [longdom.org]
- 7. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Vapreotide - LKT Labs [lktlabs.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pKa Determination of a Histidine Residue in a Short Peptide Using Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 16. agilent.com [agilent.com]
- 17. Membrane-displayed somatostatin activates somatostatin receptor subtype-2 heterologously produced in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Somatostatin receptor 2 - Wikipedia [en.wikipedia.org]
- 19. Somatostatin receptor biology in neuroendocrine and pituitary tumours: part 1 – molecular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Molecular basis for the selective G protein signaling of somatostatin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. In vitro and in vivo evidence for a tachykinin NK1 receptor antagonist effect of vapreotide, an analgesic cyclic analog of somatostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Analog of Somatostatin Vapreotide Exhibits Biological Effects In Vitro via Interaction with Neurokinin-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Analog of somatostatin vapreotide exhibits biological effects in vitro via interaction with neurokinin-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Substance P induces inflammatory responses involving NF-κB in genetically diabetic mice skin fibroblasts co-cultured with macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 26. journals.physiology.org [journals.physiology.org]
- 27. Substance P enhances NF-kappaB transactivation and chemokine response in murine macrophages via ERK1/2 and p38 MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. jptcp.com [jptcp.com]
- 29. longdom.org [longdom.org]
